3,5-Bis(Trifluoromethyl)Benzoylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

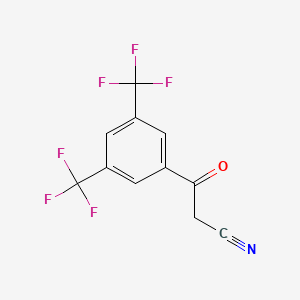

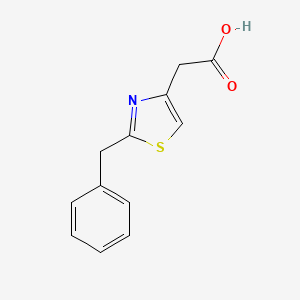

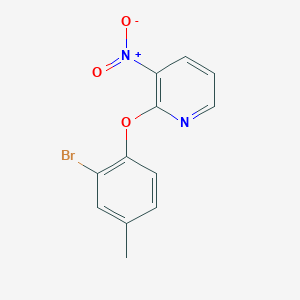

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a chemical compound with the molecular formula C11H5F6NO . It has a molecular weight of 281.15 g/mol . The compound is also known by several synonyms, including 3,5-Trifluromethylbenzoylacetonitrile and 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study reported the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . Another study reported the synthesis of a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 . The compound also has a Canonical SMILES representation: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of various applications . For example, one study reported the use of this compound in the construction of high-performance Li–S batteries .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.15 g/mol, a XLogP3-AA value of 3.3, and a topological polar surface area of 40.9 Ų . The compound has a complexity of 368 and does not have any hydrogen bond donors .Scientific Research Applications

Synthesis of Intermediates and Reagents

Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride

This compound, an important drug intermediate, is synthesized from 1,3-bis(trifluoromethyl)benzene. The process includes bromination, carboxylation, and chlorination, with a total yield of 61.7% (Zhou Xiao-rui, 2006).

Preparation of Grignard Reagents

An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene and the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents is described. These reagents can be potentially explosive but can be safely prepared with the methods described (J. Leazer et al., 2003).

Pesticide Synthesis

3,5-Bis-(trifluoromethyl)benzene is used in the synthesis of novel pesticides like bistrifluron, exhibiting potent activity against pests (Liu An-chan, 2015).

Catalysis and Oxidation Reactions

- Baeyer-Villiger Reactions: Bis[3,5-bis(trifluoromethyl)phenyl] diselenide catalyzes Baeyer-Villiger reactions with aqueous hydrogen peroxide, showing high reactivity and selectivity (G. ten Brink et al., 2001).

Organic Synthesis

Synthesis of Organometallic Compounds

1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile material for synthesizing organometallic compounds, including phenylmagnesium, -lithium, and -copper intermediates (J. Porwisiak, M. Schlosser, 1996).

Synthesis of Antimicrobial Agents

Novel antimicrobial agents have been synthesized using derivatives of 3,5-bis(trifluoromethyl)benzene, demonstrating potential for medical applications (Amal Al‐Azmi, H. Mahmoud, 2020).

Electroactive Aromatic Polyamides

New fluorine-containing, triphenylamine-based monomers derived from 3,5-bis(trifluoromethyl)benzene were used to create aromatic polyamides with excellent solubility and thermal stability (S. Hsiao, Chien-Nan Wu, 2017).

Steric Effects in Aryl Radical Reactions

The compound was involved in a study to understand steric effects in aryl radical reactions on surfaces, showing its utility in surface chemistry research (C. Combellas et al., 2009).

Safety and Hazards

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile could involve its application in the construction of high-performance Li–S batteries . The high electronegativity and large steric hindrance of the compound can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZFAQOKWZGMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645208 |

Source

|

| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267880-81-9 |

Source

|

| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)